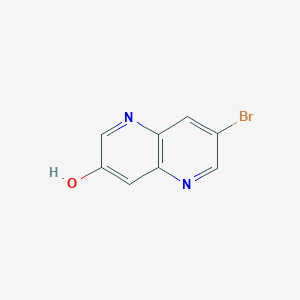

7-Bromo-1,5-naphthyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1,5-naphthyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-7-8(10-3-5)2-6(12)4-11-7/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYAKPHTYBIMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 7 Bromo 1,5 Naphthyridin 3 Ol and Its Analogs

Classical and Contemporary Approaches to Naphthyridine Core Synthesis

The construction of the 1,5-naphthyridine (B1222797) ring system is a fundamental step in the synthesis of the target compound. Several cyclization reactions have been historically employed and continue to be adapted for this purpose. mdpi.com

Classic condensation reactions are pivotal in forming the bicyclic 1,5-naphthyridine structure. mdpi.comnih.govencyclopedia.pub

Friedländer Synthesis : This method involves the reaction of a 2-aminopyridine (B139424) derivative with a compound containing a reactive methylene (B1212753) group, such as a ketone or aldehyde, to form the quinoline-like structure of naphthyridine. nih.govevitachem.comwikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases and is a versatile tool for creating substituted naphthyridines. wikipedia.orgorganic-chemistry.org

Skraup Reaction : The Skraup synthesis is a well-established method for producing quinolines and can be adapted for 1,5-naphthyridines. mdpi.comevitachem.com It typically involves reacting a 3-aminopyridine (B143674) with glycerol, sulfuric acid, and an oxidizing agent. mdpi.comiipseries.org Modified Skraup reactions have been developed to synthesize various substituted 1,5-naphthyridines. mdpi.com For instance, 3-aminopyridine derivatives can be reacted with other carbonyl compounds like acetaldehyde (B116499) to yield substituted 1,5-naphthyridines. mdpi.comacs.org

Gould-Jacobs Reaction : This reaction provides a route to 4-hydroxy-1,5-naphthyridine derivatives. mdpi.comresearchgate.netwikipedia.org The process starts with the condensation of a 3-aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. mdpi.comiipseries.orgwikipedia.org This method is particularly relevant for introducing a hydroxyl group onto the naphthyridine core, which can then be further functionalized. mdpi.com

| Reaction | Starting Materials | Key Features | Resulting Scaffold |

| Friedländer Synthesis | 2-Aminobenzaldehydes/ketones and compounds with α-methylene groups | Acid or base-catalyzed, versatile for substitutions. wikipedia.orgorganic-chemistry.org | Quinolines and Naphthyridines |

| Skraup Reaction | 3-Aminopyridine, glycerol, sulfuric acid, oxidizing agent | Classic method, can be modified for various substitutions. mdpi.comevitachem.com | 1,5-Naphthyridines |

| Gould-Jacobs Reaction | 3-Aminopyridine and malonic ester derivatives | Leads to 4-hydroxy derivatives, involves thermal cyclization. mdpi.comwikipedia.org | 4-Hydroxy-1,5-naphthyridines |

Once the 1,5-naphthyridine core is formed, the next critical step is the regioselective introduction of bromo and hydroxyl groups.

Bromination : The introduction of a bromine atom onto the 1,5-naphthyridine ring can be achieved through electrophilic substitution reactions. Reagents like N-bromosuccinimide (NBS) or bromine in acetic acid are commonly used. nih.gov The position of bromination is directed by the existing substituents on the ring and the reaction conditions. For example, the bromination of 1,5-naphthyridine-N-oxides with bromine in the presence of acetic anhydride (B1165640) can lead to various bromo-substituted products, including 3-bromo and 3,7-dibromo derivatives. acs.orgacs.org The synthesis of 7-bromo-1,5-naphthyridin-4-amines has been reported starting from nicotinic acid via 3-bromo-8-chloro-1,5-naphthyridine. grafiati.com

Hydroxylation : The introduction of a hydroxyl group can be achieved through several methods. The Gould-Jacobs reaction directly provides a 4-hydroxy-1,5-naphthyridine scaffold. mdpi.com Alternatively, a hydroxyl group can be introduced by the nucleophilic substitution of a suitable leaving group, such as a halogen, or through the oxidation of an appropriate precursor. In some cases, spontaneous hydroxylation of certain tetrahydro-1,8-naphthyridine derivatives has been observed in the presence of air. rsc.orgrsc.org The synthesis of 2-hydroxy-6-methyl nih.govrsc.orgnaphthyridine has been accomplished from 6-methoxy-3-aminopyridine via a Skraup-type reaction. acs.org

Targeted Synthesis of 7-Bromo-1,5-naphthyridin-3-ol

The specific synthesis of this compound requires a carefully planned sequence of reactions to ensure the correct placement of the bromo and hydroxyl functionalities.

The choice of starting materials is crucial for the successful synthesis of the target molecule. A plausible synthetic route could start from a pre-functionalized pyridine (B92270) derivative. For instance, a 5-bromopyridin-3-amine could serve as a precursor. The reaction conditions, including temperature, solvent, and catalyst, must be carefully optimized at each step to maximize the yield and purity of the desired product. The synthesis of N-protected and unprotected 3-N-substituted 1,8-naphthyridin-2(1H)-ones has been achieved through Buchwald–Hartwig cross-coupling of 3-bromo-6-substituted-1,8-naphthyridin-2(1H)-ones with anilines. researchgate.net

Achieving the desired regiochemistry is a significant challenge in the synthesis of polysubstituted naphthyridines. The inherent electronic properties of the 1,5-naphthyridine ring direct incoming substituents to specific positions. Protecting groups may be necessary to block certain reactive sites and direct the functionalization to the desired positions. For example, the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- evitachem.comnih.govrsc.orgtriazolo[1,5-a]pyrimidine derivatives has been achieved with high regioselectivity through one-step procedures. rsc.org The synthesis of substituted imidazonaphthyridines has also been shown to be highly regioselective. researchgate.net Optimizing the reaction sequence and purification methods are key to obtaining a high yield of the final product, this compound.

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods for nitrogen-containing heterocycles.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. derpharmachemica.comscispace.comsphinxsai.com This technique has been successfully applied to the synthesis of various naphthyridine derivatives, offering a greener alternative to conventional heating methods. derpharmachemica.comscispace.com

Catalyst-Free and Solvent-Free Reactions : The development of catalyst-free and solvent-free reaction conditions is a key goal of green chemistry. One-pot, three-component domino reactions in environmentally benign solvents like ethanol (B145695) have been reported for the regioselective synthesis of functionalized nih.govsphinxsai.comnaphthyridine derivatives. rsc.org

Use of Water as a Solvent : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Friedländer reaction for the synthesis of 1,8-naphthyridines has been successfully carried out in water using a biocompatible ionic liquid as a catalyst. acs.org

These green chemistry approaches hold promise for the future development of more sustainable and efficient syntheses of this compound and its analogs.

Solvent-Free and Catalytic Methods in Naphthyridine Synthesis

Traditional methods for synthesizing naphthyridines, such as the Friedländer condensation, often rely on harsh conditions, organic solvents, and acid or base catalysts, which can lead to lower yields and significant waste. connectjournals.comacs.orgtsijournals.com To overcome these drawbacks, researchers have developed innovative solvent-free and catalytic approaches.

Solvent-free reactions, conducted in the solid state or under microwave irradiation, offer numerous advantages, including reduced pollution, lower costs, and operational simplicity. connectjournals.comtandfonline.com For instance, the Friedländer condensation of 2-aminonicotinaldehyde with active methylene compounds to produce 1,8-naphthyridines proceeds much more rapidly and with higher yields under solvent-free conditions compared to conventional methods in ethanol. niscpr.res.in This increased efficiency is attributed to the high concentration of reactants in the absence of a solvent. niscpr.res.in

Various catalysts have been employed to facilitate these reactions under greener conditions. Simple organic bases like piperidine (B6355638) have been effective in promoting solvent-free condensations at room temperature. niscpr.res.in Inorganic catalysts, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), have been successfully used as reusable and environmentally benign catalysts for the synthesis of 1,8-naphthyridines under solvent-free grinding conditions. connectjournals.comconnectjournals.com These methods are characterized by high yields, clean reactions, and simple work-up procedures. connectjournals.com

Microwave-assisted synthesis represents another powerful solvent-free technique. The condensation of 2-mercapto-3-formyl niscpr.res.inbohrium.comnaphthyridines with various chloro compounds in the presence of anhydrous potassium carbonate as a catalyst proceeds efficiently under microwave irradiation without any solvent to yield thieno[2,3-b]-1,8-naphthyridines. tandfonline.comnih.gov Similarly, solid acid catalysts like anhydrous aluminum chloride have been used under microwave conditions to synthesize 1,8-naphthyridines from inexpensive starting materials like 2-aminopyridine, offering a high-yield alternative to traditional multi-step, low-yield processes. tsijournals.com

The use of ionic liquids (ILs) as both catalysts and solvents is another promising strategy. acs.orgnih.gov For example, choline (B1196258) hydroxide, a non-toxic and water-soluble IL, has been used as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water, marking a significant advancement over methods requiring hazardous organic solvents or metal catalysts. nih.gov

Table 1: Examples of Solvent-Free and Catalytic Synthesis of Naphthyridine Analogs

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Aminonicotinaldehyde, Active Methylene Compounds | Piperidine / Solvent-free, Room Temp. | 1,8-Naphthyridines | High | niscpr.res.in |

| 2-Aminonicotinaldehyde, Carbonyl Compounds | CeCl₃·7H₂O / Solvent-free grinding | 1,8-Naphthyridines | High | connectjournals.com |

| 2-Mercapto-3-formyl niscpr.res.inbohrium.comnaphthyridines, Chloroacetic acid | K₂CO₃ / Microwave, Solvent-free | Thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid | High | tandfonline.com |

| 2-Aminopyridine-3-carboxaldehyde, Ethylacetoacetate | NaHSO₄-SiO₂ / Solvent-free, 80°C | 1-(2-Methyl- niscpr.res.inbohrium.comnaphthyridin-3-yl)-ethanone | 96% | connectjournals.com |

| 2-Aminopyridine, Ethylacetoacetate | AlCl₃ / Microwave | 2-Hydroxy-4-methyl-1,8-naphthyridines | 88-90% | tsijournals.com |

| Aryl-1,8-naphthyridines, Indolines | Iridium Complex / Toluene | 2-Indolyltetrahydronaphthyridines | 51-71% | acs.org |

Atom Economy and Waste Minimization in the Production of Naphthyridine Derivatives

The principles of green chemistry, particularly atom economy and waste minimization, are central to the modern synthesis of naphthyridine derivatives. researchgate.net Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. researchgate.net Reactions with high atom economy are inherently less wasteful.

Waste minimization involves strategies to reduce the generation of hazardous substances, often through source reduction and recycling. eiu.edutriumvirate.com This approach not only protects the environment but also offers economic benefits by reducing costs associated with raw materials and waste disposal. eiu.edu

In the context of naphthyridine synthesis, several strategies have been developed that exhibit excellent atom economy. One-pot, multi-component reactions are particularly effective, as they combine several synthetic steps without isolating intermediates, thus saving solvents, time, and reducing waste. bohrium.comrsc.org For example, a three-component domino reaction of 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-diones in water under microwave irradiation produces fused naphthyridine derivatives with high yields, forming multiple bonds in a single operation with water as the only byproduct. bohrium.com This method is catalyst-free and avoids the need for chromatographic purification. bohrium.com

Catalytic hydrogen transfer reactions also exemplify high atom economy. An iridium-catalyzed reaction has been developed to synthesize 2-indolyltetrahydronaphthyridine derivatives from aryl-1,8-naphthyridines and indolines. acs.orgacs.orgnih.gov This method features 100% atom economy, as it does not produce any byproducts and avoids the need for an external, high-pressure hydrogen gas source, representing a significant advancement in step economy. acs.orgacs.orgnih.gov

The choice of reagents and reaction media is also critical for waste minimization. The use of water as a solvent and biocompatible catalysts like choline hydroxide, or employing catalyst-free systems, significantly reduces the environmental impact of naphthyridine synthesis. bohrium.comnih.gov These approaches align with the goals of green chemistry by designing chemical processes that are less hazardous to human health and the environment. researchgate.net By focusing on source reduction—preventing waste before it is created—chemists can develop more sustainable and efficient pathways to valuable compounds like this compound and its analogs. eiu.edutriumvirate.com

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 1,5 Naphthyridin 3 Ol

Reactivity of the Bromine Substituent

The bromine atom at position 7 of the naphthyridine core is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the nitrogen atoms in the heterocyclic system, which facilitates certain types of reactions.

The bromine atom at the 7-position of the 1,5-naphthyridine (B1222797) ring system is susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile displaces the bromide ion. For instance, brominated 1,5-naphthyridine intermediates can undergo nucleophilic substitution with various amines in the presence of a base like cesium carbonate at elevated temperatures to yield the corresponding amino-substituted derivatives. mdpi.com Similar SNAr reactions have been reported for other bromo-substituted nitrogen-containing heterocycles, such as 5-bromo-1,2,3-triazines reacting with phenols. nih.gov The success of these reactions often depends on the nature of the nucleophile and the reaction conditions employed.

A representative example is the reaction of a brominated 1,5-naphthyridine with an amine:

| Reactant 1 | Reactant 2 | Base | Temperature | Product | Reference |

| Brominated 1,5-naphthyridine | Amine | Cs₂CO₃ | 110 °C | Amino-substituted 1,5-naphthyridine | mdpi.com |

The bromine substituent at position 7 serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions significantly expand the synthetic utility of 7-bromo-1,5-naphthyridin-3-ol, allowing for the introduction of a wide variety of substituents.

Suzuki Coupling:

The Suzuki reaction involves the cross-coupling of the bromo-naphthyridine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to form new carbon-carbon bonds. For example, 3-bromo-1,5-naphthyridine (B97392) has been coupled with boronic acids using a palladium catalyst to create 3-aryl-1,5-naphthyridines. mdpi.com The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

A typical Suzuki coupling reaction is depicted below:

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Reference |

| 3-Bromo-1,5-naphthyridine | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | - | 3-Aryl-1,5-naphthyridine | mdpi.com |

| Bromo-naphthalene precursor | Various boronic acids | Palladium | - | - | Diverse library of naphthalene (B1677914) derivatives | nih.gov |

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the bromo-substituted naphthyridine and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. sci-hub.se It provides a direct route to alkynyl-substituted naphthyridines. The reaction proceeds through a catalytic cycle involving the palladium catalyst, while the copper acetylide is formed as a reactive intermediate. hes-so.ch

The general scheme for a Sonogashira coupling is:

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Reference |

| Aryl or vinyl halide | Terminal alkyne | Palladium catalyst, Copper(I) cocatalyst | Amine | Anhydrous, anaerobic | Substituted alkyne | organic-chemistry.org |

| 1-Bromo-2-iodoarenes | Acetylenic tosylates | Palladium | - | - | o-Alkynyl bromoarenes | sci-hub.se |

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of the bromo-naphthyridine with an alkene to form a substituted alkene. wikipedia.orgresearchgate.net This reaction is a versatile method for the vinylation of aryl halides. For instance, a 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine (B1374916) and methyl acrylate (B77674) via a Heck reaction followed by cyclization. mdpi.com The reaction mechanism involves the oxidative addition of the aryl bromide to palladium, followed by alkene insertion and β-hydride elimination. wikipedia.org

A general representation of the Heck reaction is:

| Aryl Halide | Alkene | Catalyst | Base | Product | Reference |

| Unsaturated halide (or triflate) | Alkene | Palladium | Base | Substituted alkene | wikipedia.org |

| 2-Bromopyridin-3-amines | Ethyl acrylate | Palladium | - | Pyridinamines (precursors to 1,5-naphthyridinones) | thieme-connect.de |

Reductive debromination is a reaction that results in the removal of the bromine atom and its replacement with a hydrogen atom. This can sometimes be an unintended side reaction in other transformations. For example, during attempts to perform certain cyclization reactions, debromination of the starting material has been observed as a competing pathway. nih.gov Various reagents and conditions can be employed to achieve reductive debromination, including the use of reducing agents like indium metal in refluxing methanol (B129727) for the debromination of vicinal dibromides. researchgate.net

Reactivity of the Hydroxyl Group at Position 3

The hydroxyl group at position 3 of the 1,5-naphthyridine ring is another key functional handle that can undergo a range of chemical modifications.

The hydroxyl group of this compound can participate in esterification and etherification reactions. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, often under acidic conditions or using coupling agents. The Mitsunobu reaction, for example, allows for the conversion of an alcohol to an ester using a phosphine (B1218219) and an azodicarboxylate. mdpi.com Etherification can be accomplished by reacting the hydroxyl group with an alkyl halide in the presence of a base, or through other methods like using trichloroacetimidates as alkylating agents. syr.edu

The hydroxyl group at position 3 can potentially be oxidized to a ketone, leading to the formation of a 1,5-naphthyridin-3(4H)-one. However, the reactivity is highly dependent on the specific oxidizing agent and reaction conditions.

Furthermore, the presence of the hydroxyl group at position 3 gives rise to the possibility of keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxy (enol) form (this compound) and the keto form (7-bromo-1,5-naphthyridin-3(4H)-one). Studies on similar heterocyclic systems, such as 7-hydroxyquinolines, have shown that the position of this equilibrium can be influenced by factors like solvent polarity and substitution patterns. nih.gov The self-association of related pyrimidinone structures has also been studied to understand the influence of intermolecular interactions on tautomeric equilibria. researchgate.net

Role of Hydroxyl Group in Hydrogen Bonding and Intermolecular Interactions

The hydroxyl (-OH) group at the C-3 position is a pivotal functional group that significantly influences the solid-state structure and physical properties of this compound through hydrogen bonding. This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This dual capacity allows for the formation of extensive intermolecular hydrogen-bonding networks, which can dictate the crystal packing arrangement and contribute to properties such as melting point and solubility.

In analogous hydroxynaphthyridine derivatives, the hydroxyl group is known to be a key player in forming specific binding motifs. For instance, studies on 8-hydroxy-1,6-naphthyridine derivatives have highlighted the importance of an acceptor-donor-acceptor binding pattern for their biological activity, a feature directly facilitated by the hydroxyl group. nih.gov The tautomeric equilibrium between the keto and enol forms, a common feature for hydroxypyridines and related heterocycles, is also influenced by solvent polarity and intermolecular interactions. psu.edu In polar solvents, the keto form may be favored, while the enol form, capable of forming strong hydrogen bonds, can be predominant in other environments. psu.edu The interplay between the hydroxyl group and the ring nitrogens can also lead to the formation of strong intramolecular hydrogen bonds, which would affect the molecule's conformation and reactivity.

While specific crystallographic studies for this compound are not extensively documented in the reviewed literature, the established principles of hydrogen bonding in related heterocyclic compounds suggest that the -OH group is crucial for defining its supramolecular chemistry. acs.org

Reactivity of the Naphthyridine Core

The reactivity of the 1,5-naphthyridine ring system is analogous to that of quinoline (B57606) and isoquinoline (B145761), characterized by the electron-deficient nature of the two fused pyridine (B92270) rings. nih.gov This inherent electron deficiency, caused by the electronegative nitrogen atoms, deactivates the ring system towards electrophilic attack while making it susceptible to nucleophilic substitution. nih.govnih.gov The reactivity of this compound is further modulated by the substituents: the deactivating, ortho-para directing bromo group at C-7 and the activating, ortho-para directing hydroxyl group at C-3.

Electrophilic Substitution: Electrophilic aromatic substitution (SEAr) on the unsubstituted 1,5-naphthyridine ring is difficult due to the deactivating effect of the ring nitrogens. When such reactions do occur, they typically require harsh conditions. For example, bromination of 1,5-naphthyridine can yield 3-bromo and 3,7-dibromo derivatives. nih.gov In fused 1,5-naphthyridine systems like benzo[b]naphthyridines, electrophilic attack such as nitration tends to occur on the less deactivated benzene (B151609) ring. nih.gov However, the bromination of these same systems can occur at the β-position of the pyridine ring, suggesting a more complex mechanism than a standard SEAr, possibly an addition-elimination pathway. nih.gov In this compound, the presence of the activating hydroxyl group would direct further electrophilic attack to the ortho and para positions, while the existing bromine atom would also influence the regioselectivity.

Nucleophilic Substitution: The electron-deficient 1,5-naphthyridine core is primed for nucleophilic aromatic substitution (SNAr), particularly at positions α (2, 6) and γ (4, 8) to the nitrogen atoms. nih.govencyclopedia.pub This reactivity is greatly enhanced by the presence of a good leaving group, such as a halogen. Numerous studies have demonstrated the displacement of halogens or other leaving groups like triflates from the naphthyridine core by various nucleophiles. nih.govmdpi.com

For example, amination reactions are common. The conversion of halogenated naphthyridines to their amino derivatives can be achieved using reagents like potassium amide in liquid ammonia (B1221849) or through palladium-catalyzed Buchwald-Hartwig amination. nih.govwur.nl The reactivity of different positions can vary; in 1,3-dibromo-2,6-naphthyridine, the bromine at C-1 is more susceptible to nucleophilic attack than the one at C-3. cdnsciencepub.com In the case of this compound, the bromine atom at C-7 serves as a potential site for nucleophilic substitution, allowing for the introduction of various functional groups and the synthesis of a diverse library of derivatives. nih.govnih.gov

The acid-base properties of this compound are determined by its two key functional groups: the weakly acidic hydroxyl group and the basic ring nitrogen atoms.

Acidity: The hydroxyl group at the C-3 position imparts phenolic character, making it weakly acidic. It can be deprotonated by a suitable base. The acidity of this group is influenced by the electronic effects of the heterocyclic system. The synthesis of various 4-hydroxynaphthyridines has been reported, and these compounds exist in a tautomeric equilibrium with their corresponding 1,5-naphthyridin-4(1H)-one form. psu.edumdpi.com The position of this equilibrium, and thus the apparent acidity, is sensitive to the solvent and other substituents on the ring. psu.edu

Basicity: The two nitrogen atoms at positions 1 and 5 possess lone pairs of electrons and can be protonated, rendering the molecule basic. The basicity of the 1,5-naphthyridine core is a critical factor in its chemical behavior, including its interaction with biological targets. encyclopedia.pub Studies have shown that the hydrogen bond basicity of the nitrogen in 1,5-naphthyridine is lower than that of quinoline and isoquinoline. nih.gov The basicity of this compound would be a composite of the inherent basicity of the naphthyridine nitrogens, decreased by the electron-withdrawing effect of the C-7 bromine atom and potentially increased by the electron-donating C-3 hydroxyl group.

| Compound | pKa (Conjugate Acid) |

| Pyridine | 5.25 |

| Quinoline | 4.90 |

| Isoquinoline | 5.42 |

| 1,5-Naphthyridine | 2.82 |

This table illustrates the comparative basicity of 1,5-naphthyridine with related heterocycles. The pKa values refer to the protonated form of the molecule.

Reaction Mechanisms and Intermediate Characterization

Understanding the precise pathways of reactions involving this compound requires detailed mechanistic studies, often employing a combination of kinetic and spectroscopic techniques to identify and characterize transient species.

While specific kinetic studies for this compound were not found in the surveyed literature, the methodologies for such investigations are well-established for related heterocyclic systems.

Kinetic Analysis: The rates of substitution reactions on the naphthyridine ring can be monitored to determine the reaction order and mechanism. For instance, kinetic analysis of reactions can help distinguish between different mechanistic pathways, such as SNAr and elimination-addition. researchgate.netuaeu.ac.ae Techniques like UV-visible spectroscopy or NMR spectroscopy can be used to track the concentration of reactants and products over time, allowing for the calculation of rate constants. ntu.edu.sg

Spectroscopic Methods: Modern spectroscopic techniques are indispensable for elucidating reaction pathways by characterizing starting materials, intermediates, and final products.

NMR Spectroscopy: 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are powerful tools for unambiguous structure determination of reaction products and stable intermediates. researchgate.netresearchgate.netniscpr.res.inscispace.com For example, NMR monitoring has been used to confirm proposed mechanisms in the formation of complex fused naphthyridine systems. researchgate.net

Mass Spectrometry (MS): MS and high-resolution MS (HRMS) are used to confirm the molecular weight and elemental composition of synthesized compounds. researchgate.netniscpr.res.in

FT-IR Spectroscopy: Infrared spectroscopy is useful for identifying key functional groups, such as the C=O stretch in naphthyridinone tautomers or the N-H and O-H stretches involved in hydrogen bonding. researchgate.netscispace.com

These methods, applied in concert, provide a comprehensive picture of the chemical transformations occurring at the naphthyridine core.

The reactions of the naphthyridine core proceed through various short-lived, high-energy intermediates. Although their direct observation is challenging, their existence is inferred from reaction outcomes and computational studies.

Meisenheimer Complexes: In nucleophilic aromatic substitution (SNAr) reactions, the initial step is the attack of a nucleophile on an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org For a reaction at the C-7 position of this compound, the nucleophile would add to C-7, and the negative charge would be delocalized over the naphthyridine ring system, stabilized by the electron-withdrawing nitrogen atoms. The subsequent loss of the bromide ion restores the aromaticity and yields the substitution product. The formation of such complexes is a hallmark of the SNAr mechanism in naphthyridine chemistry. wikipedia.orgacs.org

Sigma (σ) Complexes / Wheland Intermediates: In the less common electrophilic substitution reactions, the attack of an electrophile on the ring forms a cationic intermediate known as a sigma complex or Wheland intermediate. wikipedia.org Here, the aromatic sextet is disrupted, and the positive charge is delocalized across the ring. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.

N-Oxides: The formation of N-oxides by oxidation of the ring nitrogens is a common strategy to modify the reactivity of the naphthyridine core. The N-oxide group activates the ring for both electrophilic and nucleophilic additions at different positions, serving as a versatile reactive intermediate for further functionalization. researchgate.net

Advanced Structural Characterization and Solid State Studies of 7 Bromo 1,5 Naphthyridin 3 Ol

X-ray Crystallographic Analysis

X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement of a molecule in its crystalline solid state. This technique provides definitive proof of connectivity, stereochemistry, and the intricate network of intermolecular interactions that govern the crystal's architecture.

As of the current literature survey, a definitive single-crystal X-ray structure for 7-Bromo-1,5-naphthyridin-3-ol has not been deposited in public structural databases like the Cambridge Structural Database (CSD). cam.ac.ukbiokeanos.com However, based on the molecule's functional groups and analysis of related naphthyridine structures, a predictive analysis of its solid-state interactions can be made. nih.govresearchgate.net

The crystal packing of this compound is expected to be dominated by a combination of strong hydrogen bonds and other non-covalent interactions:

Hydrogen Bonding: The hydroxyl (-OH) group at the C3 position is a potent hydrogen bond donor, while the pyridinic nitrogen atoms (N1 and N5) and the oxygen atom itself are effective hydrogen bond acceptors. This would likely result in the formation of robust intermolecular hydrogen-bonding networks, such as chains or dimeric motifs, which are common in the crystal engineering of nitrogen heterocycles. smolecule.com

π–π Stacking: The planar, electron-deficient 1,5-naphthyridine (B1222797) ring system is primed for π–π stacking interactions. These interactions, where the aromatic rings pack in a face-to-face or offset manner, are expected to play a crucial role in stabilizing the extended crystal lattice. nih.gov

Halogen Bonding: The bromine atom at the C7 position can act as a halogen bond donor, interacting with Lewis basic sites like the nitrogen or oxygen atoms of neighboring molecules. This type of directional interaction is increasingly recognized as a significant force in dictating crystal packing.

These interactions collectively would guide the self-assembly of the molecules into a highly ordered, three-dimensional supramolecular framework.

The study of polymorphism—the ability of a compound to exist in more than one crystal form—is vital, as different polymorphs can exhibit distinct physical properties. To date, no specific studies on the polymorphism of this compound have been published. Such investigations would be valuable, as different packing arrangements could influence properties like solubility and stability.

Furthermore, the potential for this molecule to form co-crystals is high. nih.gov Co-crystallization with other molecules (co-formers) via non-covalent interactions, primarily hydrogen bonding, could be explored to modify its physicochemical properties. Given the presence of strong hydrogen bond donor (-OH) and acceptor (pyridyl-N) sites, this compound is an excellent candidate for forming co-crystals with pharmaceutically acceptable co-formers, such as carboxylic acids or other amides.

Advanced Spectroscopic Techniques for Conformational and Electronic Structure Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and understanding the electronic environment of this compound, especially in the absence of single-crystal X-ray data.

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information, multi-dimensional techniques are required for unambiguous assignment of all signals, especially for complex heterocyclic systems. anu.edu.auresearchgate.net Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate protons with their directly attached carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) H-C correlations, which is essential for piecing together the molecular skeleton and confirming the substitution pattern. nih.gov The Nuclear Overhauser Effect (NOE) can provide through-space correlations between protons, aiding in conformational analysis. researchgate.net

Based on the known electronic effects of substituents on aromatic rings, a predicted assignment for the proton and carbon signals of this compound in a solvent like DMSO-d₆ is presented below.

Predicted ¹H and ¹³C NMR Chemical Shifts | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Proton) | | :--- | :--- | :--- | :--- | | H2 | ~7.5 | C2 (~125), C3 (~155), C4 (~110), C8a (~140) | | H4 | ~8.4 | C2 (~125), C3 (~155), C4a (~138), C5 (~150) | | H6 | ~8.8 | C5 (~150), C7 (~120), C8 (~148) | | H8 | ~8.2 | C4a (~138), C6 (~142), C7 (~120), C8a (~140) | | OH | ~10-12 | - | C2 (~125), C3 (~155), C4 (~110) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. Empty cells indicate no proton is attached.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information on the functional groups present in a molecule and the nature of chemical bonds. derpharmachemica.com For this compound, the key vibrational modes are characteristic of its hydroxyl and bromo-substituted heterocyclic structure. thieme-connect.comresearchgate.net

The presence of strong intermolecular hydrogen bonding, as suggested by its structure, would be clearly visible in the FT-IR spectrum.

Expected Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | The broad nature of this peak is a strong indicator of intermolecular hydrogen bonding involving the hydroxyl group. |

| 1620-1580 | C=N stretch | Associated with the stretching of the carbon-nitrogen double bonds within the 1,5-naphthyridine ring system. |

| 1550-1450 | C=C stretch | Aromatic ring stretching vibrations from the fused pyridine (B92270) rings. |

| ~1250 | C-O stretch | Characteristic of the aryl C-O bond of the hydroxyl group. |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. rsc.orgresearchgate.net For C₈H₅BrN₂O, the calculated exact mass is 223.96396 Da.

A key diagnostic feature in the mass spectrum of this compound is its isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units. libretexts.org This provides definitive evidence for the presence of a single bromine atom in the molecule.

The fragmentation pathway under electron ionization (EI) can be predicted based on the stability of the heterocyclic ring and the nature of its substituents. uni-saarland.de

Plausible Mass Spectrometry Fragmentation

| m/z Value | Ion | Plausible Origin |

|---|---|---|

| 224/226 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 bromine isotopic pattern. |

| 196/198 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule, a common fragmentation for phenolic or enolic compounds. |

| 145 | [M-Br]⁺ | Loss of a bromine radical from the molecular ion. |

This combination of advanced analytical methods provides a comprehensive structural and electronic profile of this compound, which is fundamental for understanding its chemical behavior and potential applications.

Theoretical and Computational Chemistry Studies of 7 Bromo 1,5 Naphthyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 7-Bromo-1,5-naphthyridin-3-ol. Methods like Density Functional Theory (DFT) are commonly employed to elucidate the electronic structure, reactivity, and other molecular properties. researchgate.net

The Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. ajchem-a.com A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. ajchem-a.com For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxynaphthyridine ring system, particularly the oxygen and nitrogen atoms, as well as the bromine atom due to its lone pairs. The LUMO, conversely, would likely be distributed over the electron-deficient regions of the aromatic system.

The locations of the HOMO and LUMO can predict sites for electrophilic and nucleophilic attacks, respectively. researchgate.net For instance, regions with a high HOMO density are susceptible to attack by electrophiles, while areas with significant LUMO density are prone to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Naphthyridine Derivative

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital, related to ionization potential. ajchem-a.com |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular orbital, related to electron affinity. ajchem-a.com |

| HOMO-LUMO Gap (ΔE) | 5.3 | A measure of chemical reactivity and kinetic stability. wuxiapptec.comajchem-a.com |

| Ionization Potential (I) | 6.5 | The energy required to remove an electron from the molecule. ajchem-a.com |

| Electron Affinity (A) | 1.2 | The energy released when an electron is added to the molecule. ajchem-a.com |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution. ajchem-a.com |

| Chemical Softness (S) | 0.38 | The reciprocal of hardness, indicating higher reactivity. ajchem-a.com |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior, particularly in non-covalent interactions like hydrogen bonding. researchgate.netuniv-setif.dz The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP surface represent varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.net In this compound, these areas would be expected around the nitrogen atoms and the hydroxyl oxygen due to their high electronegativity and lone pairs of electrons.

Conversely, areas of positive potential (usually colored blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net These regions are typically found around hydrogen atoms, particularly the hydroxyl proton. The bromine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. Analysis of the MEP is crucial for predicting intermolecular interactions, such as how the molecule might bind to a biological target. acs.org

The 1,5-naphthyridine (B1222797) core of this compound is an aromatic heterocyclic system. Aromaticity contributes significantly to the molecule's stability. The presence of two nitrogen atoms within the bicyclic structure influences the electron distribution and reactivity compared to naphthalene (B1677914). mdpi.comresearchgate.net The nitrogen atoms withdraw electron density from the rings, affecting the aromatic character and the positions of electrophilic substitution. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

While the naphthyridine ring system is largely planar, the orientation of the hydroxyl group can vary, leading to different conformers. Computational methods can be used to explore these conformational possibilities and their relative stabilities.

Potential Energy Surface (PES) scanning is a computational technique used to identify the most stable conformations of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. researchgate.net For this compound, the primary focus of a PES scan would be the rotation of the C-O bond of the hydroxyl group.

By mapping the potential energy as a function of the dihedral angle of the H-O-C-C bond, it is possible to identify the energy minima corresponding to the most stable conformers. researchgate.net It is likely that the conformer where the hydroxyl hydrogen is oriented to form an intramolecular hydrogen bond with the adjacent ring nitrogen would have significant stability. The presence of different conformers and the energy barriers between them can influence the molecule's physical properties and its ability to interact with other molecules.

The surrounding environment, particularly the solvent, can have a significant impact on the conformation and reactivity of a molecule. researchgate.net Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different solvent environments over time.

Solvent molecules can interact with the solute through hydrogen bonding and dipole-dipole interactions, which can stabilize certain conformers over others. For instance, in a polar protic solvent like water, the solvent molecules can form hydrogen bonds with the hydroxyl group and the nitrogen atoms of the naphthyridine ring. These interactions can influence the rotational barrier of the hydroxyl group and may favor conformations that are different from those in the gas phase or in a nonpolar solvent. researchgate.net Understanding these solvent effects is crucial for predicting the behavior of this compound in solution and in biological systems. wisc.edu

In Silico Prediction of Chemical Properties and Reaction Pathways

Computational chemistry provides a framework for understanding the intrinsic properties of this compound and the mechanisms of its chemical transformations. These predictive studies are crucial for optimizing reaction conditions and designing novel synthetic routes.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, the principles can be inferred from research on related 1,5-naphthyridine systems. Density Functional Theory (DFT) is a common method used to investigate reaction pathways, transition states, and the energetics of chemical transformations. acs.org

For the synthesis of the core 1,5-naphthyridine skeleton, computational studies have explored various cyclization reactions. For instance, the reaction between N-(3-pyridyl)aldimines and alkynes to form 1,5-naphthyridines has been investigated using computational methods, which suggested a stepwise [4+2]-cycloaddition mechanism. mdpi.com Such studies calculate the energies of intermediates and transition states to map out the most favorable reaction pathway. acs.org

Key reactions for functionalizing the 1,5-naphthyridine core, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), are also amenable to computational analysis. mdpi.com Theoretical studies can elucidate the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. They can help predict the effect of different ligands, substrates, and reaction conditions on the yield and selectivity of the formation of derivatives from a precursor like this compound. The table below outlines reaction types relevant to this scaffold that are often studied computationally.

| Reaction Type | Typical Precursor | Computational Method | Insights Gained from Simulation |

|---|---|---|---|

| Electrocyclic Ring Closure | N-(3-pyridyl)aldimines | DFT | Elucidation of stepwise vs. concerted mechanisms ([4+2]-cycloaddition). mdpi.com |

| Friedlander Annulation | 2-aminonicotinaldehyde | DFT | Mapping of reaction energy profiles, role of catalysts, and H-bonding networks. acs.org |

| Suzuki Cross-Coupling | 3-bromo-1,5-naphthyridine (B97392) | DFT | Analysis of catalytic cycles and prediction of optimal catalyst/ligand systems. mdpi.com |

| Heck Reaction | Substituted 3-aminopyridine (B143674) | DFT | Investigation of regioselectivity and reaction intermediates. mdpi.com |

Ab initio and DFT calculations are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural characterization. rsc.orgresearchgate.net These first-principles methods can compute NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Visible electronic transitions with a high degree of accuracy. science.gov

For this compound, theoretical calculations would involve optimizing the molecular geometry and then calculating the desired spectroscopic parameters using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.netnih.gov The computed spectra can be compared with experimental data to confirm the structure. For example, calculated NMR shielding constants are typically converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also computationally modeled. rsc.org Discrepancies between computed and experimental values can often be resolved by considering solvent effects or the presence of different tautomers or conformers. nih.gov

| Spectroscopic Parameter | Computational Method | Typical Information Provided | Relevance to this compound |

|---|---|---|---|

| NMR Chemical Shifts (¹H, ¹³C) | GIAO-DFT | Prediction of resonance frequencies for each nucleus. rsc.org | Aids in signal assignment and structural verification. |

| IR Vibrational Frequencies | DFT/HF | Calculation of vibrational modes and their intensities. researchgate.net | Helps identify characteristic functional group peaks (e.g., O-H, C=N, C-Br). |

| UV-Visible Absorption | TD-DFT | Prediction of electronic transition wavelengths (λmax) and oscillator strengths. nih.gov | Characterizes the electronic structure and chromophores. |

Molecular Docking and Protein-Ligand Interaction Simulations (Focus on in vitro mechanistic insights)

Molecular docking and simulation are pivotal in silico techniques used to predict how a small molecule like this compound might interact with a biological macromolecule, typically a protein. These methods provide mechanistic insights at the molecular level, identifying potential biological targets and guiding the design of more potent and selective inhibitors.

Virtual screening through molecular docking is a common first step to identify potential biological targets for a novel compound. mdpi.com For the 1,5-naphthyridine scaffold, numerous studies have identified a range of potential protein targets, including protein kinases, bromodomains, and other enzymes. acs.orgnih.govsemanticscholar.org

For instance, derivatives of the closely related 1,5-naphthyridin-2-amine (B103514) have been docked into the substrate-binding site of Protein Arginine Methyltransferase 5 (PRMT5). semanticscholar.orgrsc.org These simulations revealed a consistent binding mode where the naphthyridine core forms a network of hydrogen bonds with key residues in the active site. semanticscholar.org Similarly, other naphthyridine analogs have been computationally screened against targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and human serotonin (B10506) transporter (hSERT), demonstrating the broad applicability of this scaffold. acs.org

A docking study involving this compound would likely screen it against a library of such known cancer-related or neurologically important targets. The simulation would predict the most stable binding pose (orientation and conformation) of the ligand within the protein's binding pocket, highlighting crucial intermolecular interactions that stabilize the complex.

Beyond identifying binding modes, computational simulations allow for a quantitative analysis of the forces driving protein-ligand recognition. This includes calculating interaction energies and identifying the specific amino acid residues that contribute most to the binding affinity. nottingham.ac.uk

In studies of 1,5-naphthyridine inhibitors of PRMT5, the binding was found to be anchored by hydrogen bonds to the side chain of Glutamate (B1630785) 444 (Glu444) and the backbone carbonyl of Glutamate 435 (Glu435). semanticscholar.org An ionic interaction with the Glu444 side chain was also identified as critical. rsc.org For other scaffolds targeting different proteins, key interactions might include halogen bonds involving the bromine atom, cation-π interactions with aromatic residues like tyrosine, or hydrophobic interactions with aliphatic residues. nottingham.ac.ukmdpi.com

| Potential Protein Target Class | Example Protein | Key Interacting Residues (from related scaffolds) | Primary Interaction Types |

|---|---|---|---|

| Protein Methyltransferases | PRMT5 | Glu444, Glu435, Leu312 semanticscholar.orgrsc.org | Hydrogen Bonding, Ionic Interactions |

| Bromodomains | BRD7, BRD9 | Asparagine, Tyrosine nih.gov | Hydrogen Bonding |

| Kinases | VEGFR-2 | Not specified acs.org | Hydrogen Bonding, Hydrophobic Interactions |

| Bacterial Topoisomerases | DNA Gyrase | Ala68, Val71, Met75 mdpi.com | Halogen Bonding, Hydrophobic Interactions |

| Transporters | hSERT | Not specified acs.org | Hydrogen Bonding, van der Waals |

Biological Activities and Mechanistic Studies of 7 Bromo 1,5 Naphthyridin 3 Ol in *in Vitro* Systems

Enzyme Inhibition and Modulation

Naphthyridine derivatives are well-recognized for their potent enzyme-inhibiting capabilities, targeting a spectrum of enzymes crucial for cell proliferation, survival, and pathogenesis.

Kinetic studies have been instrumental in quantifying the inhibitory potency of naphthyridine derivatives against several key enzyme targets.

Topoisomerase I/II and DNA Gyrase: The naphthyridine core is a foundational element of quinolone antibiotics, which target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov For instance, nalidixic acid, a pioneering 1,8-naphthyridine (B1210474) derivative, selectively inhibits the A subunit of bacterial DNA gyrase, thereby blocking DNA replication. nih.gov More complex 1,5-naphthyridine (B1222797) derivatives have been developed as novel bacterial topoisomerase inhibitors (NBTIs). These compounds, such as AM-8722, exhibit potent, dual-inhibitory activity against both DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli. nih.gov Furthermore, certain phenyl- and indeno-1,5-naphthyridine derivatives have shown inhibitory effects against human topoisomerase I (Top1), a key enzyme in managing DNA topology during replication and transcription. nih.govresearchgate.netsci-hub.se

Phosphatidylinositol 4-kinase (PI4K): 2,8-Disubstituted-1,5-naphthyridines have been identified as potent inhibitors of Plasmodium falciparum (Pf) phosphatidylinositol-4-kinase β (PI4K), an enzyme essential for the parasite's life cycle. nih.govmalariaworld.orgtcgls.comup.ac.zaacs.org Structure-activity relationship (SAR) studies have led to the development of analogs with significant inhibitory activity. However, optimization is often required to improve selectivity against human kinase orthologs to minimize potential off-target effects. nih.govacs.org For example, while some initial compounds showed potent inhibition of the human orthologue HuPI4Kβ, further modifications, such as introducing basic substituents at the C8-position, significantly reduced this off-target activity while retaining anti-plasmodial potency. acs.org

Cyclin-Dependent Kinase 8 (CDK8): Naphthyridine scaffolds have been utilized to develop potent inhibitors of CDK8, a transcriptional kinase implicated in various cancers. acs.orggoogle.comgrafiati.com By employing a scaffold-hopping approach from a 3,4,5-trisubstituted pyridine (B92270) series, researchers have developed 2,8-disubstituted-1,6-naphthyridines that exhibit potent affinity for CDK8. acs.org Further optimization of these scaffolds has led to compounds with improved metabolic stability while maintaining high potency. acs.orgacs.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2, a key receptor tyrosine kinase in angiogenesis, is a major strategy in cancer therapy. japsonline.comrsc.orgnih.gov Various naphthyridine derivatives have been investigated as VEGFR-2 inhibitors. japsonline.comrsc.org For example, a series of 1,6-naphthyridine (B1220473) and pyridopyrimidine analogues showed potent VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range. japsonline.com Similarly, indoline-2-one derivatives incorporating naphthyridine-related pharmacophoric features have demonstrated potent VEGFR-2 inhibition, with some compounds being more potent than the reference drug sunitinib. researchgate.netmdpi.com

| Compound Class | Target Enzyme | Key Findings | Reported IC₅₀ Values | Reference |

|---|---|---|---|---|

| Indeno[2,1-c] tcgls.comjapsonline.comnaphthyridines | Human Topoisomerase I | Act as Topoisomerase I poisons, trapping the enzyme-DNA complex. | N/A | sci-hub.se |

| N-alkylated-1,5-naphthyridone (AM-8722) | S. aureus DNA Gyrase | Potent dual inhibitor of Gyrase and Topo IV. | 0.16 µg/mL | nih.gov |

| N-alkylated-1,5-naphthyridone (AM-8722) | S. aureus Topoisomerase IV | Potent dual inhibitor of Gyrase and Topo IV. | 0.59 µg/mL | nih.gov |

| 2,8-disubstituted-1,5-naphthyridines | Plasmodium vivax PI4K | Potent inhibition, but SAR exploration needed for selectivity. | Varies (e.g., 9400 nM for a 2-amino analog) | acs.org |

| 2,8-disubstituted-1,6-naphthyridines | CDK8 | Potent affinity and inhibition of WNT signaling. | N/A | acs.org |

| 1,6-Naphthyridine analogues | VEGFR-2 | Potent inhibitory activity observed in 3D-QSAR studies. | As low as 3 nM | japsonline.com |

| Indolin-2-one derivatives | VEGFR-2 | Derivatives showed higher potency than sunitinib. | 0.078 µM (most potent derivative) | mdpi.com |

The mechanism by which an inhibitor interacts with an enzyme is crucial for understanding its biological effect and for guiding further drug development. Enzyme inhibitors are broadly classified based on their mode of action. libretexts.org

Competitive Inhibition: A competitive inhibitor typically resembles the substrate and binds reversibly to the enzyme's active site, thus competing with the substrate. savemyexams.comlecturio.com This type of inhibition can be overcome by increasing the substrate concentration. lecturio.com Many kinase inhibitors that target the ATP-binding site, such as certain VEGFR-2 inhibitors, function in a competitive manner with respect to ATP. mdpi.com For example, Type I and Type II VEGFR-2 inhibitors bind to the ATP catalytic site in different enzyme conformations (active DFG-in or inactive DFG-out), preventing ATP from binding. mdpi.com

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). savemyexams.comlecturio.com This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. savemyexams.com The inhibition cannot be overcome by increasing substrate concentration. lecturio.com

Uncompetitive Inhibition: In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. libretexts.org This type of inhibition is more effective at higher substrate concentrations.

For naphthyridine derivatives, the specific mechanism of inhibition is often inferred from structural and kinetic data. For instance, inhibitors of DNA gyrase, like nalidixic acid, are known to bind to the enzyme-DNA complex, stabilizing it and preventing DNA re-ligation, which suggests a mechanism that is not purely competitive with the DNA substrate. nih.gov The development of NBTIs that bind to a site distinct from fluoroquinolones on the gyrase-DNA complex further highlights the diverse inhibitory mechanisms within this class. nih.gov In the case of kinase inhibitors like those targeting VEGFR-2 or CDK8, docking studies often show binding within the ATP-binding pocket, indicating a competitive mechanism with ATP. acs.orgmdpi.com

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, naphthyridine derivatives can exert their effects by binding to cellular receptors and modulating downstream signaling pathways.

Radioligand binding assays are a primary tool for determining the affinity and selectivity of a compound for specific receptors. While data for 7-Bromo-1,5-naphthyridin-3-ol is not specifically reported, studies on other naphthyridine scaffolds demonstrate their ability to bind with high affinity to various receptors.

For example, a series of 1,8-naphthyridin-2-(1H)-one-3-carboxamides were evaluated for their binding to cannabinoid receptors CB1 and CB2. rsc.orgresearchgate.net These assays, using membranes from cells expressing the human receptors and a radiolabeled ligand like [³H]CP-55,940, revealed that some derivatives possess high affinity and selectivity for the CB2 receptor. rsc.orgresearchgate.net Similarly, extensive SAR studies on 1,8-naphthyridine derivatives have identified compounds with high, nanomolar, and even subnanomolar affinity for adenosine (B11128) A₁ receptors. acs.org Furthermore, tetrahydro-1,7-naphthyridine-2-carboxamides have been developed as ligands for the metabotropic glutamate (B1630785) receptor 2 (mGlu₂), with their affinity confirmed through GIRK dose-response assays. thno.org

These studies underscore the versatility of the naphthyridine core in generating selective ligands for a variety of G-protein coupled receptors (GPCRs). The specific substitution pattern on the naphthyridine ring system is critical for determining both affinity and selectivity.

The interaction of naphthyridine derivatives with their molecular targets can lead to the modulation of critical intracellular signaling pathways. A notable example is the WNT signaling pathway, which is frequently dysregulated in cancers.

The kinase CDK8 is a component of the Mediator complex and has been identified as a positive regulator of the WNT/β-catenin signaling pathway. acs.org Therefore, inhibitors of CDK8 are expected to downregulate this pathway. Indeed, 2,8-disubstituted-1,6-naphthyridines and 4,6-disubstituted-isoquinolines, designed as potent CDK8 inhibitors, have been shown to effectively inhibit WNT signaling in cell-based luciferase reporter assays. acs.org This demonstrates a clear mechanistic link between enzyme inhibition by a naphthyridine derivative and the modulation of a key cancer-related signaling cascade. Other studies have also reported on small-molecule inhibitors of WNT signaling that were discovered through cell-based pathway screens. researchgate.net Additionally, a 1,7-naphthyridine (B1217170) alkaloid, bisleuconothine A, was found to exert its anti-neoplastic effects by inhibiting the WNT signaling pathway and inducing cell cycle arrest. mdpi.comnih.gov

Antimicrobial Activity in Model Systems

The naphthyridine scaffold is historically significant in the field of antimicrobial agents, dating back to the discovery of nalidixic acid. nih.govacs.org Numerous studies have evaluated the antibacterial properties of various 1,5- and 1,8-naphthyridine derivatives against a range of pathogens.

Substituted phenyl quinoxalines, quinazolines, and 1,5-naphthyridines have been evaluated for their antibacterial activity against methicillin-sensitive and -resistant Staphylococcus aureus (MSSA and MRSA) and vancomycin-sensitive and -resistant Enterococcus faecalis (VSE and VRE). nih.govbohrium.comresearchwithrutgers.com These studies determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to assess whether the compounds were bactericidal (killing bacteria) or bacteriostatic (inhibiting growth). nih.gov Nonquaternary 1,5-naphthyridine compounds were found to have an MBC/MIC ratio indicative of bactericidal action. nih.gov

The mechanism for this bactericidal activity in some derivatives has been linked to the disruption of the bacterial cell division protein FtsZ. bohrium.com Other naphthyridines, particularly the fluoroquinolone class, act by inhibiting DNA gyrase and topoisomerase IV. nih.gov However, not all naphthyridine derivatives show direct antibacterial activity. Some compounds that lack clinically relevant direct activity (MIC ≥ 1024 µg/mL) have been shown to potentiate the effects of existing antibiotics like fluoroquinolones, indicating a synergistic relationship and a potential role as antibiotic modulators. nih.gov

| Compound Class | Bacterial Strain(s) | Activity Type | Key Findings | Reference |

|---|---|---|---|---|

| 1,5-Naphthyridine derivative (unspecified) | MSSA, MRSA, VRE | Bactericidal | MBC/MIC ratio of 1–2 indicates bactericidal mode of action. | nih.gov |

| 1,8-Naphthyridine (Nalidixic Acid) | Gram-negative bacteria | Bactericidal | Selectively blocks DNA replication by inhibiting DNA gyrase. | nih.gov |

| THP-naphthyridine derivatives | Staphylococcus aureus | Bactericidal | Selectively inhibited DNA synthesis and S. aureus gyrase (IC₅₀ = 1.02 μM). | nih.gov |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, S. aureus, P. aeruginosa (multi-resistant) | Antibiotic Modulator | No direct activity (MIC ≥ 1024 µg/mL), but potentiated fluoroquinolone activity. | nih.gov |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli, S. aureus, P. aeruginosa (multi-resistant) | Antibiotic Modulator | No direct activity (MIC ≥ 1024 µg/mL), but showed synergism with fluoroquinolones. | nih.gov |

Antiproliferative and Apoptotic Effects in Cell Lines

Investigation of Apoptotic Pathways and Cell Cycle Arrest Mechanisms in Cultured Cells

No mechanistic studies investigating the ability of this compound to induce apoptosis or cause cell cycle arrest in cultured cells have been reported in the available literature. Research on related compounds has shown that some naphthyridine derivatives can trigger apoptosis and induce cell cycle arrest at various phases, such as G1 or G2/M, in cancer cells mdpi.comnih.gov. These specific mechanistic insights are not available for this compound.

Table 4: Apoptotic and Cell Cycle Effects of this compound| Cell Line | Mechanism | Key Findings | Reference |

|---|---|---|---|

| Data not available | Apoptosis Induction | Data not available | N/A |

| Data not available | Cell Cycle Arrest | Data not available | N/A |

Immunomodulatory and Anti-inflammatory Properties in In Vitro Models

Modulation of Cytokine Production in Immune Cell Cultures

There is a lack of published research on the immunomodulatory or anti-inflammatory properties of this compound, specifically concerning its ability to modulate cytokine production in immune cell cultures. While some heterocyclic compounds, including certain naphthyridine and pyridine derivatives, have been shown to act as immunomodulators by affecting the production of cytokines like TNF-α or interleukins, no such studies have been conducted on this compound nih.govgoogle.comnih.govresearchgate.netgoogle.com.

Table 5: Effect of this compound on Cytokine Production| Immune Cell Type | Cytokine | Effect | Reference |

|---|---|---|---|

| Data not available | Data not available | Data not available | N/A |

Effects on Inflammatory Mediators in Cell-Based Assays

Extensive literature searches did not yield specific data on the effects of this compound on inflammatory mediators in cell-based assays. While the broader class of 1,5-naphthyridines has been a subject of interest for their potential anti-inflammatory properties, research detailing the in vitro activity of this specific compound is not available in the public domain. mdpi.com

The anti-inflammatory activity of various other naphthyridine derivatives has been documented, suggesting that this chemical scaffold may have the potential to modulate inflammatory pathways. mdpi.comresearchgate.net For instance, certain substituted 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory effects in assays such as the carrageenin-induced paw edema model in rats. researchgate.net However, these findings are related to structurally distinct molecules and cannot be directly extrapolated to this compound.

Typically, in vitro studies on potential anti-inflammatory compounds involve cell-based assays to measure their impact on the production of key inflammatory mediators. These mediators can include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes involved in the inflammatory process, such as cyclooxygenases (COX-1 and COX-2). The nuclear factor-kappa B (NF-κB) signaling pathway is another critical target often investigated, as it plays a central role in regulating the expression of many inflammatory genes.

Without specific research on this compound, it is not possible to provide detailed findings or a data table on its effects on these inflammatory mediators. Future research would be necessary to elucidate the potential anti-inflammatory profile of this compound and to determine its mechanism of action in in vitro systems.

Data on the effects of this compound on inflammatory mediators in cell-based assays is not available in the reviewed literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Bromo 1,5 Naphthyridin 3 Ol Analogs

Systematic Modification of the Bromine Substituent

The bromine atom at the C-7 position is not merely a placeholder but a crucial element influencing both chemical reactivity and biological activity. Its electron-withdrawing nature and its capacity as a leaving group make it a focal point for synthetic modification.

The presence of a halogen at the C-7 position of the 1,5-naphthyridine (B1222797) ring is a recurring motif in biologically active molecules. In the development of novel bacterial topoisomerase inhibitors (NBTIs), a halogen at this position was found to be preferred for optimal broad-spectrum antibacterial activity. This highlights the favorable contribution of halogens, like bromine, to the binding interactions with the target enzyme.

The chemical reactivity conferred by the C-7 bromine is of significant synthetic importance. The halogen is readily displaced through nucleophilic aromatic substitution (SNAr) or serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This allows for the introduction of a diverse array of substituents at this position, facilitating extensive SAR exploration.

Studies on other naphthyridine isomers further support the importance of halogenation. For instance, the introduction of a bromine atom onto the naphthyridine skeleton has been shown to result in better antibacterial activity against specific strains like B. cereus. While the position and isomer can influence the outcome, the general trend suggests that halogenation is a viable strategy for enhancing the biological profile of naphthyridine-based compounds.

Table 1: Effect of C-7 Halogen on Antibacterial Activity of 1,5-Naphthyridine Analogs

| Compound Series | C-7 Substituent | Biological Activity | Reference |

|---|---|---|---|

| Topoisomerase Inhibitors | Halogen (F, Cl, Br) | Preferred for optimal activity |

Leveraging the reactivity of the C-7 bromine, researchers have explored a variety of non-halogen substituents to probe the chemical space and discover novel biological activities. The replacement of bromine with carbon, nitrogen, or oxygen-linked moieties can dramatically alter a compound's size, polarity, and hydrogen-bonding capabilities.

For example, replacing the bromine with aryl groups via Suzuki coupling has led to the development of potent Aurora kinase inhibitors. In other studies, the substitution of the C-7 halogen with various amines has been a key strategy in creating antimalarial agents. Furthermore, in the context of antibacterial topoisomerase inhibitors, a hydroxyl group at C-7 was also found to be a favorable substitution, suggesting that a hydrogen bond donor/acceptor at this position can be beneficial. These findings indicate that while a halogen is often a good starting point, its replacement can lead to analogs with entirely different and potent biological profiles.

Derivatization of the Hydroxyl Group

The hydroxyl group at the C-3 position is a critical pharmacophoric feature, primarily due to its ability to participate in hydrogen bonding with biological targets. Its modification into ethers, esters, or other derivatives serves to probe the importance of this hydrogen bonding and to modulate physicochemical properties like lipophilicity and metabolic stability.

Modification of the 3-hydroxyl group into an ether, such as a methoxy (B1213986) group, can have a profound impact. While it removes the hydrogen bond donating ability of the parent phenol, the oxygen atom can still act as a hydrogen bond acceptor. This change can fine-tune binding affinity and specificity. In series of 1,5-naphthyridine-based antibacterials, 3-fluoro-6-methoxy analogs have been investigated as inhibitors of bacterial type II topoisomerases. Similarly, 2-alkoxy and 6-alkoxy-4-amino-1,5-naphthyridines (containing methoxy, ethoxy, and n-butoxy groups) have been synthesized as potential antimalarial agents, indicating that ether derivatives are well-tolerated and can contribute to potent activity.

Esterification of the hydroxyl group would introduce a bulkier, lipophilic moiety that could enhance membrane permeability. However, esters are often susceptible to hydrolysis by esterases in vivo, a property that can be exploited for prodrug design. The conversion of the hydroxyl group alters its electronic and steric profile, thereby influencing how the molecule fits into a binding pocket and interacts with nearby amino acid residues.

The phenolic hydroxyl group at C-3 is weakly acidic. Its pKa is comparable to that of 3-hydroxypyridine, which has pKa values of approximately 4.8 (for the protonated pyridine (B92270) nitrogen) and 8.7 (for the hydroxyl proton). This means that at physiological pH (~7.4), the hydroxyl group exists predominantly in its neutral, protonated form. However, its ability to be deprotonated to a phenoxide anion within the microenvironment of an enzyme's active site can be critical for strong ionic or hydrogen bonding interactions.

Modifications to the 1,5-Naphthyridine Core

The bicyclic 1,5-naphthyridine core serves as a rigid scaffold that positions the key substituents in a defined three-dimensional orientation. Modifications to this core, such as the introduction of substituents at other positions (C-2, C-4, C-6, C-8), can impact planarity, electronic distribution, and steric profile, which in turn affects biological activity.

Research into a class of 1,5-naphthyridine-based bacterial topoisomerase inhibitors provided a stark example of the core's sensitivity to substitution. In this specific series, the introduction of substituents onto the C-2, C-4, C-6, or C-8 carbons was found to be generally detrimental to antibacterial activity. This suggests that for this particular target, an unsubstituted core is optimal for fitting into the binding site and achieving potent inhibition.

However, this rule is not universal and is highly dependent on the biological target. For the same class of antibacterials, specific substitutions at the C-2 position, such as a methoxy or cyano group, were found to be tolerated and even beneficial. In a different therapeutic area, studies on antileishmanial agents showed that modifications at the C-4 position of the 1,5-naphthyridine ring were key to achieving potent activity. These contrasting findings underscore the importance of exploring core modifications in the context of a specific biological target, as what is detrimental for one may be essential for another.

Table 2: Summary of SAR Findings for 7-Bromo-1,5-naphthyridin-3-ol Analogs

| Position | Modification | Effect on Biological Activity | Example Target | Reference |

|---|---|---|---|---|

| C-7 | Halogen (Br, F, Cl) | Generally favorable, preferred for some targets | Bacterial Topoisomerases | |

| C-7 | Aryl group | Potent activity | Aurora Kinase | |

| C-7 | Amino group | Potent activity | Malaria Parasites | |

| C-7 | Hydroxyl group | Favorable | Bacterial Topoisomerases | |

| C-3 | Methoxy (Ether) | Potent activity | Bacterial Topoisomerases, Malaria | |

| C-2,4,6,8 | General Substitution | Often detrimental | Bacterial Topoisomerases | |

| C-2 | Methoxy, Cyano | Tolerated/Beneficial | Bacterial Topoisomerases |

| C-4 | Various Substituents | Essential for activity | Leishmania Parasites | |